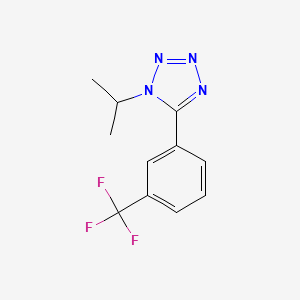

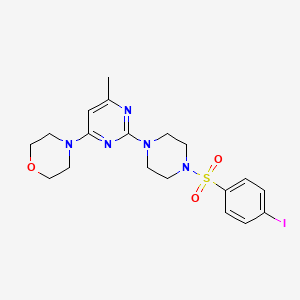

![molecular formula C17H21N3O5 B2701888 N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide CAS No. 877631-13-5](/img/structure/B2701888.png)

N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide, also known as FMOX, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMOX is a small molecule that belongs to the class of oxamides, which are known for their diverse biological activities.

科学的研究の応用

Synthesis Techniques and Chemical Properties

Research on furan compounds often focuses on their synthesis due to their significance in various applications ranging from pharmaceuticals to materials science. For instance, studies have described methodologies for synthesizing substituted furans, such as the directed lithiation and palladium-catalyzed coupling to produce 3-substituted furans, highlighting furan's versatility as a building block in organic synthesis (Ennis & Gilchrist, 1990). Similarly, the reactivity of furfuryl isocyanide with carbonyl compounds to form oxazolines and alkanols suggests potential pathways for modifying furan rings, potentially relevant to the synthesis or functionalization of N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide (Schöllkopf & Frieben, 1980).

Antimicrobial and Biological Activities

Compounds featuring furan and morpholine moieties have been investigated for their biological activities. For example, the synthesis and antimicrobial activity of morpholine derivatives containing the furan ring were studied, revealing certain compounds with high activity against specific pathogens (Matiichuk et al., 2021). This suggests that N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide could potentially exhibit antimicrobial properties, warranting further investigation.

Applications in Catalysis and Material Science

Research on furan derivatives extends into catalysis and material science, where their unique properties are leveraged in various applications. The catalytic activity of furan derivatives in reactions like the hydrogenation of dehydroamino acids to produce chiral alanines indicates the potential utility of furan compounds in synthetic chemistry and catalysis (Hashmi et al., 2006). This area of research could offer insights into the catalytic applications of N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide.

特性

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c21-16(18-11-13-3-1-7-24-13)17(22)19-12-14(15-4-2-8-25-15)20-5-9-23-10-6-20/h1-4,7-8,14H,5-6,9-12H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQATMACELZQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330718 |

Source

|

| Record name | N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

877631-13-5 |

Source

|

| Record name | N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2701805.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2701807.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide](/img/structure/B2701810.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2701811.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2701812.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701813.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2701822.png)